sulfanium iodide CAS No. 82504-66-3](/img/structure/B14422268.png)
(Z)-[4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidene](methyl)sulfanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is a complex organosulfur compound It is characterized by its unique structure, which includes multiple sulfur atoms and a distinctive dithiolylidene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide typically involves the reaction of precursor compounds containing sulfur and methyl groups under controlled conditions. One common method involves the use of methylsulfanyl-substituted dithioles as starting materials. These are reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur-containing intermediates.
化学反应分析
Types of Reactions
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methylsulfanyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
Chemistry
In chemistry, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is used as a building block for synthesizing more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology
The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the structure and function of proteins and enzymes that contain sulfur.
Medicine
In medicine, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in novel ways, leading to the development of new drugs or diagnostic agents.
Industry
In industry, the compound’s ability to form stable complexes with metals makes it useful in catalysis and materials science. It can be used to develop new catalysts for chemical reactions or to create materials with specific properties, such as increased conductivity or stability.
作用机制
The mechanism of action of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox signaling pathways, which are important for maintaining cellular homeostasis.
相似化合物的比较
Similar Compounds
4,5-Bis(methylsulfanyl)-1,2-dithiol-3-thione: Similar in structure but lacks the sulfanium iodide moiety.
Methylsulfanyl-substituted dithioles: These compounds share the dithiolylidene core but differ in the substituents attached to the sulfur atoms.
Uniqueness
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is unique due to its combination of multiple sulfur atoms and the sulfanium iodide group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
82504-66-3 |
|---|---|
分子式 |
C6H9IS5 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
3,4,5-tris(methylsulfanyl)dithiol-1-ium;iodide |
InChI |
InChI=1S/C6H9S5.HI/c1-7-4-5(8-2)10-11-6(4)9-3;/h1-3H3;1H/q+1;/p-1 |
InChI 键 |
ADRKOSSFUBFJBA-UHFFFAOYSA-M |
规范 SMILES |
CSC1=C(S[S+]=C1SC)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


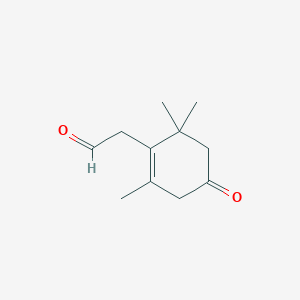
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
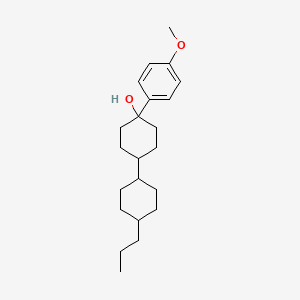

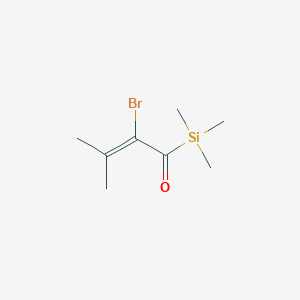
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
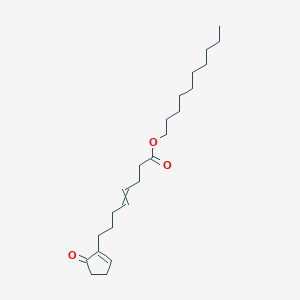
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

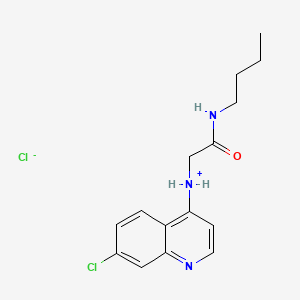
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
